3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione
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Overview
Description
3,7,7-Trimethylbicyclo[410]heptane-2,5-dione is a bicyclic compound with the molecular formula C10H12O2This compound is a derivative of carene, a naturally occurring monoterpene found in the essential oils of various plants, particularly conifers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione typically involves the oxidation of 3-carene. Various oxidizing agents such as tert-butylchromate, selenium dioxide, hydrogen peroxide, and peracetic acid can be used for this purpose . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carane-3,4-diol and other oxygenated derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: tert-Butylchromate, selenium dioxide, hydrogen peroxide, and peracetic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carane-3,4-diol and other oxygenated derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, its bicyclic structure allows it to interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Carene: A naturally occurring monoterpene with a similar bicyclic structure.
3-Carene-2-one: An oxidized derivative of 3-carene with a ketone group at the 2-position.
3-Carene-5-one: Another oxidized derivative with a ketone group at the 5-position.
Uniqueness
3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione is unique due to its dual carbonyl groups at the 2 and 5 positions, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25237-86-9 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3,7,7-trimethylbicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-5-4-6(11)7-8(9(5)12)10(7,2)3/h5,7-8H,4H2,1-3H3 |
InChI Key |
OINIRNUCDSJIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2C(C1=O)C2(C)C |
Origin of Product |
United States |
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